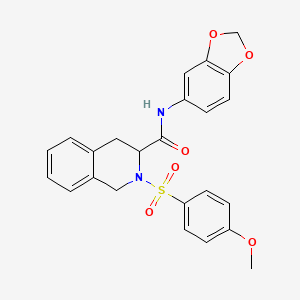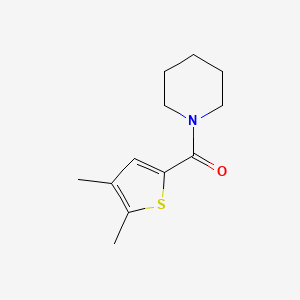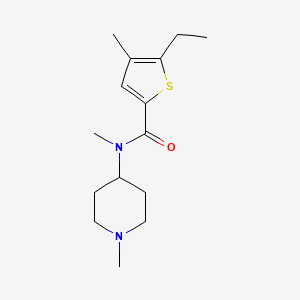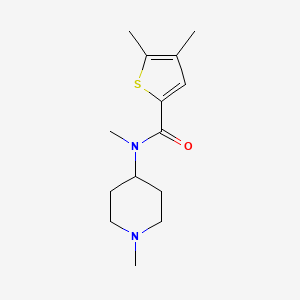![molecular formula C15H20N2O2 B7500261 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPCP, is a research chemical that has gained attention for its potential use in scientific research. This compound belongs to the class of phenylpropanoid amides and has been found to have interesting biochemical and physiological effects.
作用機序
The mechanism of action of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects:
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rats and induce hyperthermia. Additionally, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their concentration in the synaptic cleft.
実験室実験の利点と制限
One advantage of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is its potential for abuse due to its psychoactive effects.
将来の方向性
There are various future directions for the use of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in scientific research. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide on the brain and its potential for abuse.
In conclusion, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is a research chemical that has gained attention for its potential use in scientific research. Its ability to selectively target the dopamine transporter makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potential for abuse and the need for further research on its long-term effects should be considered before its use in lab experiments.
合成法
The synthesis of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 4-pyrrolidin-1-ylbenzoic acid with 2-methylpropanoyl chloride. The resulting product is then purified using column chromatography. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This property has made 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-7-5-12(6-8-13)15(19)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZPYUIIWXUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
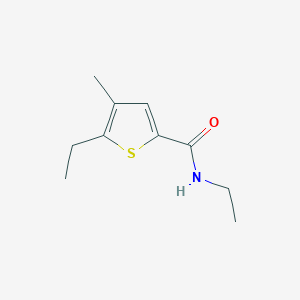

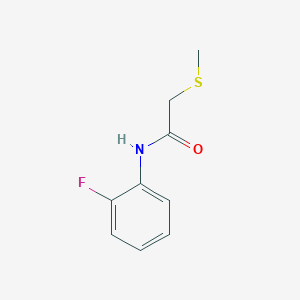
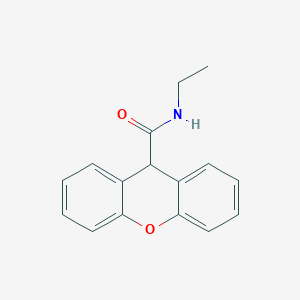
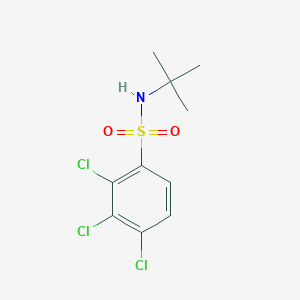
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
